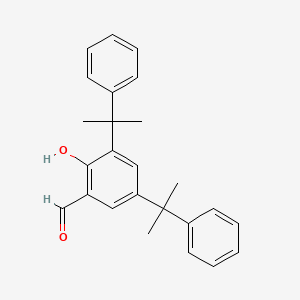
3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde is an organic compound with the molecular formula C25H26O2 It is a derivative of salicylaldehyde, featuring two 1-methyl-1-phenylethyl groups at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde typically involves the alkylation of salicylaldehyde with 1-methyl-1-phenylethyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or column chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: 3,5-Bis(1-methyl-1-phenylethyl)benzoic acid.
Reduction: 3,5-Bis(1-methyl-1-phenylethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde is primarily based on its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and alkyl groups may facilitate interactions with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Salicylaldehyde: The parent compound, lacking the 1-methyl-1-phenylethyl groups.
3,5-Dimethylsalicylaldehyde: Similar structure but with methyl groups instead of 1-methyl-1-phenylethyl groups.
3,5-Di-tert-butylsalicylaldehyde: Contains tert-butyl groups instead of 1-methyl-1-phenylethyl groups.
Uniqueness
3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde is unique due to the presence of bulky 1-methyl-1-phenylethyl groups, which can significantly influence its chemical reactivity and biological interactions. These groups provide steric hindrance and hydrophobic interactions that are not present in similar compounds, potentially leading to distinct properties and applications .
Properties
IUPAC Name |
2-hydroxy-3,5-bis(2-phenylpropan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O2/c1-24(2,19-11-7-5-8-12-19)21-15-18(17-26)23(27)22(16-21)25(3,4)20-13-9-6-10-14-20/h5-17,27H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVMRODARZXYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
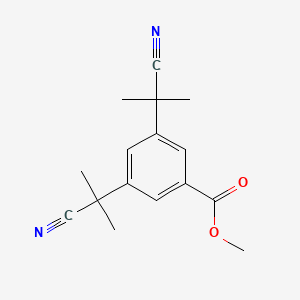
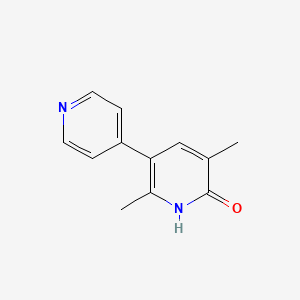
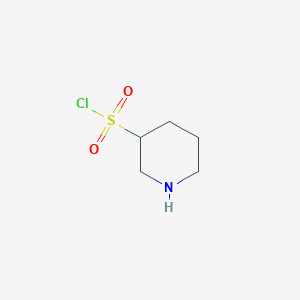
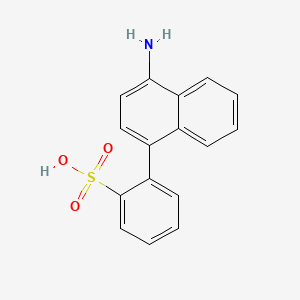
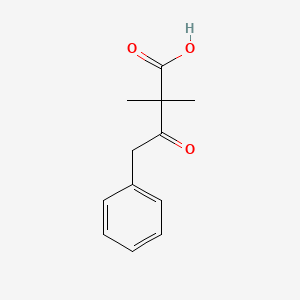

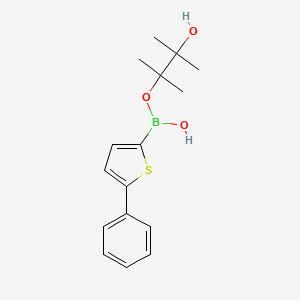
![Ethyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate](/img/structure/B8210462.png)
![9,9-Dihydroxybenzo[b]triphenylen-14-one](/img/structure/B8210464.png)
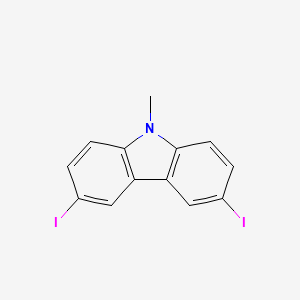
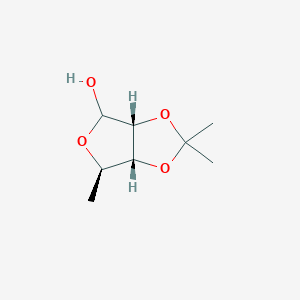
![(3-Tert-butyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B8210497.png)
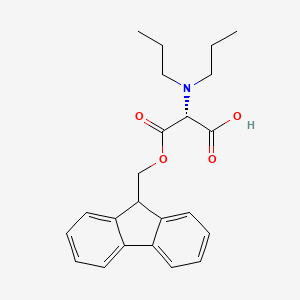
![[2-(2-Diphenylphosphanylphenoxy)phenyl]-diphenylphosphane;palladium(2+)](/img/structure/B8210508.png)
